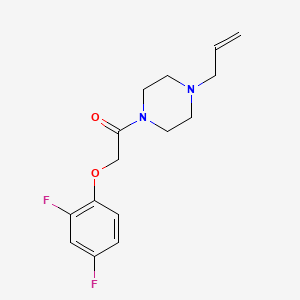![molecular formula C15H14O6 B5404957 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione](/img/structure/B5404957.png)
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione is a complex organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a prop-2-enoyl moiety, which is further linked to an oxolane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This forms 3-(3,4-dimethoxyphenyl)acrylic acid.
Cyclization: The resulting 3-(3,4-dimethoxyphenyl)acrylic acid undergoes cyclization with succinic anhydride in the presence of a catalyst like p-toluenesulfonic acid to form the oxolane-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic acid: Shares the 3,4-dimethoxyphenyl group but lacks the oxolane-2,4-dione structure.
3,4-Dimethoxyphenylpropionic acid: Similar phenyl group but different functional groups.
3,4-Dimethoxyphenethylamine: Contains the 3,4-dimethoxyphenyl group but is an amine.
Properties
IUPAC Name |
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-19-12-6-4-9(7-13(12)20-2)3-5-10(16)14-11(17)8-21-15(14)18/h3-7,14H,8H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRACNOSWHCPFPP-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2C(=O)COC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2C(=O)COC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![4-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5404879.png)
![3,4-difluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5404882.png)
![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![ethyl 2-[5-(1,3-benzodioxol-5-yl)-2H-1,2,3,4-tetraazol-2-yl]acetate](/img/structure/B5404922.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)

![1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B5404954.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
